
4-Methyl-2-propyl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propyl-1,3-oxathiane is a chemical compound with the molecular formula C8H16OS. It is a member of the oxathiane family, characterized by its sulfur-containing heterocyclic structure. This compound is known for its distinct odor and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-propyl-1,3-oxathiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxathiane with propyl halides under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and specialized equipment to handle the reagents and control the reaction conditions. The production is scaled up to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Formation via Reaction with Acetaldehyde and 3-Sulfanylhexan-1-ol (3-SH)
This compound forms in wine through the reaction of acetaldehyde with 3-SH, a varietal thiol. The reaction proceeds via nucleophilic addition, yielding cis-4-methyl-2-propyl-1,3-oxathiane as the dominant isomer .
Parameter | Value/Observation | Source |
---|---|---|
Detection in wine | Up to 460 ng/L (Sauvignon blanc) | |
Correlation with 3-SH | Strong positive (r = 0.72) | |
Odor detection threshold | 7.1 μg/L (in neutral white wine) |
Mechanism :
3-SH reacts with acetaldehyde under acidic wine conditions, forming a hemithioacetal intermediate that cyclizes to the oxathiane ring .
Ring-Opening Reactions
The oxathiane ring undergoes cleavage under specific conditions, producing thiols and carbonyl compounds .
Reaction Conditions | Products Formed | Notes |
---|---|---|
Acidic (HCl, H₂SO₄) | 3-Mercaptohexan-1-ol + carbonyls | Common in wine aging |
Alkaline (NaOH, KOH) | Thiolates + fragmented aldehydes | Requires heating |
Example :
Under HCl catalysis, the ring opens to regenerate 3-sulfanylhexan-1-ol and acetaldehyde derivatives .
Oxidation and Reduction Reactions
The sulfur atom in the oxathiane ring is susceptible to redox transformations .
Reaction Type | Reagents | Products | Yield/Outcome |
---|---|---|---|
Oxidation | H₂O₂, mCPBA | Sulfoxide (C₈H₁₆O₂S) | Partial conversion |
Reduction | LiAlH₄, NaBH₄ | Thiols (e.g., 3-SH analogs) | Requires anhydrous conditions |
Key Insight :
Oxidation yields sulfoxides, while reduction regenerates thiols critical for flavor applications.
Nucleophilic Substitution and Alkylation
The sulfur atom acts as a nucleophile, enabling alkylation reactions .
Substrate | Reagents | Products | Application |
---|---|---|---|
Alkyl halides | K₂CO₃, phase-transfer | Alkylated oxathiane derivatives | Fragrance modification |
Example :
Reaction with methyl iodide in basic media produces methylated derivatives with altered volatility.
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes into volatile sulfur compounds (VSCs) such as hydrogen sulfide and mercaptans.
Condition | Products | Relevance |
---|---|---|
Heating (160–200°C) | H₂S, propionaldehyde, thiols | Food processing stability studies |
Scientific Research Applications
While comprehensive data tables and case studies for "4-Methyl-2-propyl-1,3-oxathiane" are not available within the provided search results, here's what can be gathered regarding its applications:
Chemical Properties and Identification
- Names and Identifiers Both "this compound" and "2-Methyl-4-propyl-1,3-oxathiane" (a similar compound) are identified as organosulfur heterocyclic compounds and oxacycles .
- Related Compounds Similar compounds include 2-butyl-4-methyl-1,3-oxathiane, 2-ethyl-4-methyl-1,3-oxathiane and 4-methyl-2-(2-methylpropyl)-1,3-oxathiane .
Potential Applications
- Flavoring Agent 2-Propyl-4-methyl-1,3-oxathiane has been shown to impart smoky, meaty, fatty, and enhanced crispy notes to formulas .
- Use in Guava Flavor Formulas It has been used in guava flavor formulas .
Safety and Hazards
- Hazards This substance can cause serious eye irritation and may cause drowsiness or dizziness. It is also harmful to aquatic life with long-lasting effects .
- GHS Classification GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 . These codes relate to precautions such as keeping away from heat, sparks, open flames and hot surfaces; keeping the container tightly closed; grounding and bonding the container and receiving equipment; using explosion-proof electrical equipment; using only non-sparking tools; taking precautionary measures against static discharge; wearing protective gloves/protective clothing/eye protection/face protection; IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower]; In case of fire: Use appropriate media to extinguish; Store in a well-ventilated place. Keep cool; and dispose of contents/container in accordance with regulations .
Other Information
Mechanism of Action
The mechanism by which 4-Methyl-2-propyl-1,3-oxathiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-2-propyl-1,3-oxathiane is compared with other similar compounds to highlight its uniqueness:
2-Methyl-4-propyl-1,3-oxathiane: Similar structure but different isomerism.
1,3-Oxathiane derivatives: Variations in the substituents and functional groups.
Other sulfur-containing heterocycles: Differences in ring size and substitution patterns.
These comparisons help in understanding the distinct properties and applications of this compound.
Properties
CAS No. |
1064678-08-5 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
4-methyl-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
QFFMTTQDIZRKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCCC(S1)C |
density |
0.939-0.942 (20°) |
physical_description |
Clear colourless to yellow liquid; Sweet onion to garlic aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.